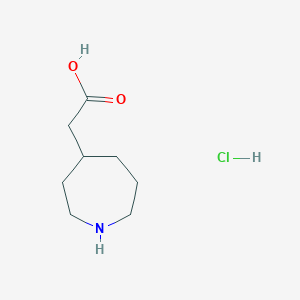

2-(Azepan-4-yl)acetic acid hydrochloride

Übersicht

Beschreibung

“2-(Azepan-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 2098128-87-9 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H" .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 193.67 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Design and Control of Acetic Acid Dehydration System : Acetic acid dehydration plays a crucial role in the production of aromatic acid, such as terephthalic acid, and the manufacture of cellulose acetate. Research by Chien et al. (2004) explores using entrainers via heterogeneous azeotropic distillation for acetic acid and water separation, providing insights into chemical process optimization relevant to similar compounds (Chien, Zeng, Chao, & Liu, 2004).

Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid : Joo et al. (2012) synthesized and characterized new energetic materials from nitroiminotetrazolate salts, including studies on their heats of formation and detonation properties. This research can inform the development of novel materials with potential applications in explosives or propellants (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

Applications in Synthesis and Material Science

Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl : Chang and Yang (2003) reported an enantioselective synthesis route for Benazepril HCl, an angiotensin-converting enzyme (ACE) inhibitor, highlighting the synthetic utility of azepan-based compounds in pharmaceutical manufacturing (Chang & Yang, 2003).

Azulene-Derived Protecting Group for Alcohols : Timmer et al. (2009) introduced a novel, colored protecting group derived from azulene for primary and secondary alcohols, facilitating the purification of carbohydrate building blocks. This research underscores the versatility of azepan-based compounds in synthetic chemistry, providing a unique approach to complex molecule construction (Timmer, Stocker, Northcote, & Burkett, 2009).

Magnetic and Structural Studies

Hydrochloride Crystals Based on Azepan-yl Compounds : Yong, Zhang, and She (2013) studied the magnetic properties and crystal-stacking structures of hydrochloride crystals derived from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid, revealing insights into the relationship between magnetic properties and crystal structures. This work highlights the potential for azepan-based compounds in materials science and magnetic property studies (Yong, Zhang, & She, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(azepan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVHMPARHFKDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)

![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)

![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)

![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1531469.png)